BenchChemオンラインストアへようこそ!

1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid

Peptide Stability Reverse Aldol Cleavage Fluorinated Amino Acids

This Fmoc-protected 3-fluoroazetidine-3-carboxylic acid is a conformationally constrained, fluorinated β-amino acid building block purpose-built for Fmoc-SPPS. The single-point fluorine substitution at the 3-position delivers a critical pKa shift (Δ –0.7 log units vs. non-fluorinated azetidine), modulating ionization and hydrogen-bonding capacity while conferring resistance to reverse aldol degradation during basic deprotection and cleavage. These quantifiable physicochemical advantages make it a chemically superior and lower-risk alternative to 3-hydroxyazetidine analogs for medicinal chemists engineering peptide turn conformations or optimizing metabolic stability. Choose this scaffold when reproducible coupling efficiency and resistance to pH-dependent degradation are non-negotiable in your lead optimization workflow.

Molecular Formula C19H16FNO4
Molecular Weight 341.338
CAS No. 1934789-60-2
Cat. No. B2731133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid
CAS1934789-60-2
Molecular FormulaC19H16FNO4
Molecular Weight341.338
Structural Identifiers
SMILESC1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(C(=O)O)F
InChIInChI=1S/C19H16FNO4/c20-19(17(22)23)10-21(11-19)18(24)25-9-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,22,23)
InChIKeyIJTNKSBPPIQONE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid (CAS 1934789-60-2): A Fluorinated Fmoc-Azetidine Building Block for Peptide Synthesis


1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid (CAS 1934789-60-2) is a synthetic, non-proteinogenic amino acid derivative featuring a base-labile Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the azetidine nitrogen and a fluorine atom at the 3-position [1]. As a fluorinated cyclic β-amino acid building block, it is specifically designed for incorporation into peptides via Fmoc solid-phase peptide synthesis (SPPS), where the azetidine ring acts as a conformationally constrained scaffold and the electronegative fluorine modulates physicochemical properties such as acidity and lipophilicity relative to non-fluorinated analogs [2].

Why 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid Cannot Be Simply Replaced by Unfluorinated Analogs


Generic substitution in the azetidine-3-carboxylic acid series is unreliable because the single-point fluorine modification triggers quantifiable shifts in key properties governing both synthesis and molecular recognition. Introduction of fluorine at the 3-position lowers the carboxylic acid pKa by approximately 0.7 log units relative to the unsubstituted parent (predicted pKa 2.04 vs. 2.74), alters hydrogen-bonding capacity, and increases metabolic stability by preventing reverse aldol cleavage observed in 3-hydroxyazetidine analogs [1]. These changes directly impact peptide coupling efficiency, conformational preferences, and resistance to pH-dependent degradation, making simple interchange of building blocks a chemically risky decision for reproducible peptide synthesis.

Quantitative Differentiation of 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid Against Closest Analogs


Enhanced Stability Against Reverse Aldol Cleavage: 3-Fluoro-Aze vs. 3-Hydroxy-Aze Scaffolds

3-Hydroxyazetidinecarboxylic acid (3-OH-Aze) derivatives are known to undergo reverse aldol cleavage above pH 8, rendering them unstable for standard peptide synthesis workup and biological assay conditions [1]. The 3-fluoroazetidine-3-carboxylic acid scaffold replaces the hydroxyl group with fluorine, which is not susceptible to aldol cleavage, providing a hydrolytically stable isostere [1]. This stability advantage directly addresses a documented failure mode of the hydroxy analog and is critical for applications requiring basic pH exposure.

Peptide Stability Reverse Aldol Cleavage Fluorinated Amino Acids

Carboxylic Acid pKa Modulation: Fluorinated vs. Non-Fluorinated Azetidine-3-carboxylic Acid Core

The electron-withdrawing effect of the 3-fluoro substituent significantly acidifies the carboxylic acid group of the azetidine core. Predicted pKa values for 3-fluoroazetidine-3-carboxylic acid and the parent azetidine-3-carboxylic acid are 2.04 ± 0.20 and 2.74 ± 0.20, respectively, representing a ΔpKa of approximately –0.7 log units . This shift alters the ionization state at physiological and near-physiological pH, which can influence peptide solubility, membrane permeability, and target binding interactions.

pKa Shift Fluorine Effect Physicochemical Properties

Orthogonal Protection Strategy: Fmoc vs. Boc for SPPS Compatibility

The Fmoc protecting group on this compound is base-labile and fully orthogonal to the acid-labile Boc group used in the closest N-protected analog (1-Boc-3-fluoroazetidine-3-carboxylic acid, CAS 1126650-67-6) [1]. In Fmoc-SPPS, the Fmoc group is removed with 20% piperidine in DMF, while the carboxylic acid remains available for coupling; the Boc analog requires TFA for deprotection, which is incompatible with acid-sensitive resins and elongates cycle times . This orthogonality is a standard but indispensable selection criterion for automated peptide synthesizer workflows.

Solid-Phase Peptide Synthesis Orthogonal Protection Fmoc Chemistry

Molecular Weight and Lipophilicity Increment from Fluorine Substitution

Replacement of the 3-hydrogen with fluorine increases molecular weight from 323.35 g/mol (Fmoc-azetidine-3-carboxylic acid, C₁₉H₁₇NO₄) to 341.34 g/mol (Fmoc-3-fluoroazetidine-3-carboxylic acid, C₁₉H₁₆FNO₄), a gain of 17.99 g/mol [1]. More critically, the introduction of fluorine is known to increase lipophilicity in azetidine scaffolds: the Boc-protected 3-fluoro analog exhibits a predicted LogP of approximately 0.7, whereas non-fluorinated azetidine-3-carboxylic acid derivatives typically display lower LogP values [2]. Although precise LogP for the Fmoc analogs requires experimental determination, the directional change—enhanced lipophilicity with fluorine—impacts peptide passive membrane permeability and target binding.

Lipophilicity LogP Molecular Recognition

High-Value Application Scenarios for 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid (CAS 1934789-60-2)


Fmoc-SPPS of pH-Stable, Conformationally Constrained Peptides

This building block is ideally suited for automated Fmoc solid-phase peptide synthesis where the azetidine ring enforces a turn or kink conformation [1]. Unlike 3-hydroxyazetidine derivatives, the 3-fluoro scaffold is stable to basic deprotection (piperidine) and basic cleavage conditions, eliminating the risk of reverse aldol degradation and ensuring high crude peptide purity [2].

Design of Metabolically Stabilized Peptide Lead Compounds

Replacing a 3-hydroxyazetidine moiety with 3-fluoroazetidine in a peptide sequence confers resistance to pH-dependent degradation pathways that would otherwise limit in vitro assay interpretability and in vivo half-life [1]. The pKa shift of approximately –0.7 log units relative to non-fluorinated azetidine also alters ionization at physiological pH, potentially enhancing membrane permeability [2].

Synthesis of Fluorinated Peptide Scaffolds for Pancreatic Cancer Research

As demonstrated by Liu et al., 3-fluoroazetidine-containing scaffolds exhibit biological activity—fluoroazetidine iminosugars inhibited pancreatic cancer cell growth to a comparable degree as gemcitabine [1]. The Fmoc-protected carboxylic acid enables direct incorporation of this validated fluorinated scaffold into peptide-based probes and therapeutic candidates using standard SPPS protocols.

Building Block Procurement for Orthogonal Protection-Requiring Multistep Syntheses

For medicinal chemistry campaigns requiring orthogonal N-protection, the Fmoc version (base-labile) can be combined with Boc- or Cbz-protected intermediates without cross-reactivity [1]. This is a critical operational advantage over the Boc-protected 3-fluoroazetidine-3-carboxylic acid, which would require TFA deprotection that may cleave acid-sensitive resins or functional groups [2].

Quote Request

Request a Quote for 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.